![molecular formula C14H14BrN7O2 B6533845 1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1060208-54-9](/img/structure/B6533845.png)
1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C14H14BrN7O2 and its molecular weight is 392.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is 391.03924 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
USP28 Inhibition for Cancer Therapy
Ubiquitin specific peptidase 28 (USP28) plays a crucial role in various malignancies. It has been validated as a promising therapeutic target for cancer treatment. Recent research has focused on discovering highly potent and selective USP28 inhibitors. Notably, compound 19, a [1,2,3]triazolo[4,5-d]pyrimidine derivative, demonstrated potent inhibition of USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L). It exhibited selectivity over USP7 and LSD1. In gastric cancer cells, compound 19 directly affected USP28 protein levels, inhibiting proliferation, cell cycle progression, and epithelial-mesenchymal transition (EMT) .
Anticancer Potential
The synthesized triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids have been evaluated for their anticancer potential. In vitro assays against MCF-7, MDA-MB231, and MDA-MB453 cell lines revealed intriguing findings .
Medicinal Chemistry Applications
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives find applications in medicinal chemistry. They have been explored as c-Met inhibitors and modulators of GABAA receptors. Additionally, these heterocycles serve as fluorescent probes and structural units in polymers .
Thioxo-Pyrazolo Derivatives
The discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo derivatives has also been investigated. These compounds exhibit interesting properties and may have potential applications .
Hydrazone-Containing Derivatives
A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. This research sheds light on their potential therapeutic applications .
Mécanisme D'action
Mode of Action
It belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been identified as novel cdk2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Biochemical Pathways
The compound’s interaction with its targets can lead to the inhibition of CDK2, which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound may disrupt the normal cell cycle progression, leading to the inhibition of cell proliferation .
Result of Action
The compound has shown promising results in preclinical studies. Most of the compounds in this class showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN7O2/c1-20-12-11(18-19-20)13(17-8-16-12)21-4-6-22(7-5-21)14(23)9-2-3-10(15)24-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDRIDOVYSAYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.